Cas no 66774-71-8 ((1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate)

66774-71-8 structure
Productnaam:(1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate
(1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate
- (4S,7aR)-7a-Methyl-1-[(2S)-1-oxo-2-propanyl]octahydro-1H-inden-4- yl benzoate
- Benzoic acid 7a-methyl-1-(1-methyl-2-oxo-ethyl)-octahydro-inden-4-yl ester
- (4S,7aR)-<wbr>
- 1H-Indene<wbr>
- LogP
- 66774-71-8
- AKOS017343748
- [(1R,3aR,4S,7aR)-7a-Methyl-1-[(1S)-1-methyl-2-oxo-ethyl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate
- SCHEMBL9010682
-
- Inchi: InChI=1S/C20H26O3/c1-14(13-21)16-10-11-17-18(9-6-12-20(16,17)2)23-19(22)15-7-4-3-5-8-15/h3-5,7-8,13-14,16-18H,6,9-12H2,1-2H3/t14-,16-,17+,18+,20-/m1/s1
- InChI-sleutel: DCXYXPCMRLYABB-RDGCENLJSA-N
- LACHT: C[C@H](C=O)[C@H]1CC[C@H]2[C@H](CCC[C@]12C)OC(=O)C3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 314.18828
- Monoisotopische massa: 314.18819469g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 5
- Complexiteit: 440
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 43.4Ų
Experimentele eigenschappen
- Dichtheid: 1.104
- Kookpunt: 422.365°C at 760 mmHg
- Vlampunt: 183.17°C
- Brekindex: 1.542
- PSA: 43.37
(1R,3aR,4S,7aR)-7a-methyl-1-((S)-1-oxopropan-2-yl)octahydro-1H-inden-4-yl benzoate Gerelateerde literatuur
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
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Taian Jiayue Biochemical Co., Ltd
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Hefei Zhongkesai High tech Materials Technology Co., Ltd
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